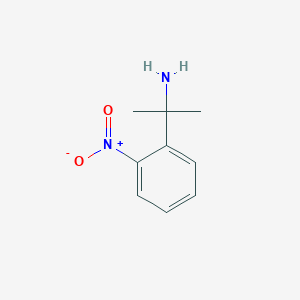

2-(2-Nitrophenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMDJSSRYKBKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Nitrophenyl)propan-2-amine CAS number and synonyms

High-Purity Synthesis, Reactivity Profile, and Indoline Cyclization Pathways

Chemical Identity & Structural Profile[1][2][3]

2-(2-Nitrophenyl)propan-2-amine is a sterically hindered, tertiary benzylic amine characterized by an ortho-nitro substitution. This structural motif—a gem-dimethyl group adjacent to an electron-withdrawing nitroarene—creates a unique reactivity landscape. It serves as a critical intermediate in the synthesis of 2,2-disubstituted indolines , a scaffold ubiquitous in GPCR antagonists (e.g., Silodosin analogs) and bioactive alkaloids.

Core Data Table

| Property | Specification |

| CAS Number | 402757-08-8 |

| IUPAC Name | 2-(2-Nitrophenyl)propan-2-amine |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 180.21 g/mol |

| Structure Description | Tertiary amine attached to a cumyl backbone with an ortho-nitro group. |

| Key Reactivity | Reductive cyclization (Indoline formation); Ritter reaction susceptibility. |

Strategic Synthesis: The Ritter Pathway

Direct nitration of cumylamine is non-viable due to poor regioselectivity (favoring para substitution) and oxidation risks. The most robust, high-purity protocol utilizes a Grignard-Ritter sequence . This approach leverages the stability of the tertiary carbocation stabilized by the benzene ring, allowing for the precise installation of the amine functionality.

Mechanism of Action[4][5][6]

-

Nucleophilic Addition: Methylmagnesium bromide attacks 2-nitroacetophenone to form the tertiary alcohol.

-

Ritter Reaction: In strong acid, the alcohol dehydrates to a tertiary carbocation. Acetonitrile attacks this electrophile to form a nitrilium ion, which tautomerizes to an acetamide.

-

Hydrolysis: The acetamide is cleaved under acidic conditions to yield the free amine.

Workflow Visualization

Figure 1: Step-wise synthesis via the Grignard-Ritter protocol, avoiding regioselectivity issues of direct nitration.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Nitrophenyl)propan-2-ol (Precursor)

Rationale: The ortho-nitro group provides steric bulk; temperature control is critical to prevent reduction of the nitro group by the Grignard reagent.

-

Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under

atmosphere. -

Reagent Prep: Charge flask with 2-nitroacetophenone (16.5 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78°C.

-

Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 35 mL, 105 mmol). Maintain internal temp < -60°C to minimize side reactions.

-

Workup: Warm to 0°C over 2 hours. Quench with saturated

. Extract with EtOAc (3x). Dry over -

Validation:

-NMR should show a singlet for the gem-dimethyls (~1.7 ppm) and disappearance of the ketone peak.

Protocol B: Ritter Reaction to Amine

Rationale: The tertiary benzylic carbocation is highly stable, making the Ritter reaction efficient. Sulfuric acid acts as both catalyst and dehydrating agent.

-

Reaction: Dissolve the tertiary alcohol (from Protocol A) in Glacial Acetic Acid (30 mL) and Acetonitrile (20 mL).

-

Acidification: Cool to 0°C. Add concentrated

(10 mL) dropwise. (Caution: Exothermic). -

Incubation: Stir at room temperature for 12 hours. The mixture will darken.

-

Hydrolysis: Pour mixture into ice water. Neutralize with NaOH to pH 10. Extract the intermediate acetamide or reflux directly with 6N HCl (50 mL) for 24 hours to cleave the acetyl group.

-

Isolation: Basify the aqueous layer (pH > 12) and extract with DCM. The product is the free amine. Purify via distillation or recrystallization as the HCl salt.

Applications: The Indoline Cyclization

The primary utility of 2-(2-nitrophenyl)propan-2-amine is its conversion to 2,2-dimethylindoline via reductive cyclization. This transformation is pivotal in medicinal chemistry for creating rigidified amine scaffolds.

Cyclization Mechanism

Unlike standard nitro reductions, the presence of the pendant amine allows for an intramolecular nucleophilic attack on the reduced intermediate (hydroxylamine or nitroso species), closing the five-membered ring.

Figure 2: Reductive cyclization pathway yielding the bioactive 2,2-dimethylindoline scaffold.

Critical Process Parameters (CPP) for Cyclization

-

Catalyst Selection: Raney Nickel or Pd/C (10%) are preferred. Fe/AcOH is viable for lab scale but requires tedious workup.

-

Pressure: 40–60 psi

is optimal. Lower pressure may stall at the hydroxylamine stage. -

Solvent: Methanol or Ethanol.[1][2] Avoid acidic solvents if isolating the free base indoline is desired, though acetic acid accelerates the condensation.

Safety & Handling

-

Nitro Compounds: Precursors are potentially explosive under high heat or pressure. Do not distill the nitro-alcohol residue to dryness.

-

Ritter Reaction: Uses concentrated

and generates HCN equivalents (though trapped as amide). Perform in a well-ventilated fume hood. -

Storage: The free amine absorbs

from air. Store as the Hydrochloride salt (solid) under inert atmosphere.

References

-

Google Patents. (2018). CN108329248B - Preparation method of 2-methylindoline.[3] (Demonstrates the reductive cyclization methodology relevant to the dimethyl analog). Retrieved from

-

National Institutes of Health (NIH). (2022). Discovery and Optimization of Indoline-Based Compounds. (Contextualizes the use of gem-dimethyl indoline scaffolds). Retrieved from [Link]

Sources

The Untapped Potential of Ortho-nitro Cumylamine Derivatives: A Technical Guide for Medicinal Chemists

Abstract

This technical guide delves into the prospective landscape of ortho-nitro cumylamine derivatives, a class of compounds at the intersection of two pharmacologically significant motifs: the cumylamine scaffold and the ortho-nitroaniline functionality. While direct literature on these specific derivatives is nascent, this document serves as a comprehensive roadmap for their synthesis, biological evaluation, and potential therapeutic applications. By synthesizing established principles of medicinal chemistry with field-proven insights, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore this promising, yet uncharted, chemical space. We will explore rational design strategies, propose detailed synthetic methodologies, and outline a robust workflow for screening their potential anticancer and antimicrobial activities. This guide is intended to be a catalyst for innovation, providing the necessary tools to unlock the therapeutic potential of ortho-nitro cumylamine derivatives.

Introduction: The Rationale for Exploration

In the quest for novel therapeutic agents, the strategic combination of known pharmacophores presents a fertile ground for discovery. Ortho-nitro cumylamine derivatives represent such an opportunity, wedding the structural features of cumylamine with the potent bioactivity of ortho-nitroanilines.

The cumylamine (α,α-dimethylbenzylamine) scaffold is a recognized building block in medicinal chemistry, notably utilized as a reactant in the synthesis of antimalarial drugs and Hepatitis C virus (HCV) inhibitors[1][2][3]. Its tertiary benzylic carbon imparts a unique three-dimensional architecture, influencing molecular conformation and interactions with biological targets.

Conversely, the ortho-nitroaniline moiety is a well-established pharmacophore known for a diverse range of biological activities. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the aromatic ring and the basicity of the adjacent amino group. This has been leveraged to develop compounds with potent anticancer and antimicrobial properties[4][5][6]. Nitroaromatic compounds often act as prodrugs, undergoing bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic reactive nitrogen species[6].

The convergence of these two motifs in ortho-nitro cumylamine derivatives offers a compelling therapeutic hypothesis. The cumylamine portion can provide a robust and synthetically tractable framework, while the ortho-nitroaniline functionality can confer potent and potentially selective biological activity. This guide will provide the necessary framework to investigate this hypothesis.

Proposed Synthetic Strategies

The synthesis of ortho-nitro cumylamine derivatives has not been explicitly described in the literature. However, based on fundamental principles of organic synthesis, two primary retrosynthetic approaches are proposed.

Strategy A: Electrophilic Nitration of Cumylamine

This approach involves the direct nitration of commercially available cumylamine. The key challenge lies in controlling the regioselectivity of the nitration to favor the ortho position and in managing the reactivity of the amino group.

Diagram of Proposed Synthetic Pathway A: Nitration of Cumylamine

Sources

- 1. 2-phenylpropan-2-amine | 585-32-0 [chemicalbook.com]

- 2. Cumylamine , ≥98.0% , 585-32-0 - CookeChem [cookechem.com]

- 3. pure-synth.com [pure-synth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Architectures for 2-(2-Nitrophenyl)propan-2-amine

This is an in-depth technical guide on the synthesis of 2-(2-Nitrophenyl)propan-2-amine (also known as

Executive Summary

Target Compound: 2-(2-Nitrophenyl)propan-2-amine

CAS: 1256344-25-8 (Generic/Isomer specific variants may vary)

Molecular Formula:

The synthesis of 2-(2-nitrophenyl)propan-2-amine presents a unique chemoselective challenge: introducing a primary amine onto a sterically crowded tertiary carbon adjacent to an electron-withdrawing ortho-nitro group. Standard reductive amination fails due to the steric bulk of the gem-dimethyl group, while non-selective reduction methods risk reducing the nitro moiety to an aniline, triggering premature cyclization to 2,2-dimethylindoline.

This guide details two distinct, high-fidelity synthetic pathways:

-

The Ritter Protocol (Recommended): A stepwise, carbocation-mediated route ideal for high-purity laboratory synthesis.

-

The Radical-Azide Pathway: A scalable route utilizing radical halogenation and Staudinger reduction, avoiding strong acids.

Strategic Analysis & Retrosynthesis

The target molecule features a tertiary benzylic amine motif. The retrosynthetic analysis reveals two logical disconnections:

-

C-N Disconnection (Ritter Strategy): Disconnecting the amine leads to the tertiary carbocation, stabilized by the benzene ring but destabilized inductively by the o-nitro group. The precursor is 2-(2-nitrophenyl)propan-2-ol .

-

Functional Group Interconversion (Azide Strategy): The amine can be derived from a tertiary azide, which in turn comes from a tertiary halide (via radical halogenation of 2-nitrocumene ).

Figure 1: Retrosynthetic logic flow separating the Acid-Mediated (Ritter) and Radical-Mediated pathways.

Route 1: The Ritter Protocol (High Purity)

This route is preferred for laboratory synthesis (1g – 50g scale) due to its operational control and the stability of intermediates.

Phase 1: Nucleophilic Addition to 2-Nitroacetophenone

Objective: Synthesize 2-(2-nitrophenyl)propan-2-ol .

Challenge: Grignard reagents (

Protocol (MeLi Variant):

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Reagents: 2-Nitroacetophenone (1.0 eq) in anhydrous THF (

). -

Cooling: Cool solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add Methyllithium (1.1 eq, 1.6M in ether) dropwise over 30 minutes. The low temperature prevents attack on the nitro group.

-

Quench: After 1 hour at -78°C, quench with saturated

solution before allowing the mixture to warm. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Yield: Expect 85-92% of the tertiary alcohol.

Phase 2: The Ritter Reaction

Objective: Convert the tertiary alcohol to the N-acetyl amine. Mechanism: Generation of a benzylic carbocation followed by nucleophilic attack of acetonitrile.

Protocol:

-

Reagents: 2-(2-Nitrophenyl)propan-2-ol (1.0 eq), Acetonitrile (Solvent/Reagent, excess), Conc. Sulfuric Acid (

, 2.0 eq). -

Procedure: Dissolve alcohol in Acetonitrile. Cool to 0°C.[1]

-

Acid Addition: Add

dropwise. The solution may darken. -

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Note: The ortho-nitro group destabilizes the carbocation inductively, slowing the reaction compared to unsubstituted cumyl alcohol.

-

-

Quench: Pour onto crushed ice. Neutralize with

to pH 8. -

Isolation: The product, N-(2-(2-nitrophenyl)propan-2-yl)acetamide , often precipitates or can be extracted with DCM.

Phase 3: Deacetylation

Objective: Reveal the free amine. Protocol:

-

Reflux the acetamide in Ethanolic HCl (6M) for 12 hours.

-

Concentrate in vacuo.

-

Basify with

and extract with Ether/DCM to obtain the free amine oil.

Route 2: The Radical-Azide Pathway (Scalable)

This route avoids the strong acids of the Ritter reaction, making it suitable if the substrate contains acid-sensitive groups.

Phase 1: Radical Bromination

Objective: Synthesize 2-bromo-2-(2-nitrophenyl)propane . Precursor: 2-Nitrocumene (Commercial or via nitration of cumene + isomer separation).

Protocol:

-

Reagents: 2-Nitrocumene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic).

-

Solvent:

or Benzotrifluoride (greener alternative). -

Reaction: Reflux under a tungsten lamp (photochemical initiation) for 4 hours.

-

Purification: Filter off succinimide. Evaporate solvent.[2] The tertiary benzylic bromide is unstable; use immediately.

Phase 2: Azidation (SN1 Substitution)

Objective: Synthesize 2-azido-2-(2-nitrophenyl)propane .

Protocol:

-

Dissolve crude bromide in DMF.

-

Add Sodium Azide (

, 1.5 eq) . -

Stir at room temperature for 12 hours. The tertiary bromide ionizes easily; the azide traps the carbocation.

-

Safety: Do not heat. Organic azides with low C/N ratios are potential explosives. Keep scale small (<5g) or use blast shielding.

Phase 3: Staudinger Reduction (Chemoselective)

Objective: Reduce Azide to Amine without reducing the Nitro group.

Constraint: Catalytic hydrogenation (

Protocol:

-

Reagents: Azide (1.0 eq), Triphenylphosphine (

, 1.1 eq), THF/Water (10:1). -

Reaction: Stir at Room Temperature.

gas evolution will occur. -

Mechanism: Formation of Phosphazidine

Iminophosphorane -

Workup: Acidify to pH 2 (amine goes to water), wash organic layer (removes

), basify aqueous layer, extract amine.

Comparative Data Analysis

| Feature | Ritter Protocol (Route 1) | Radical-Azide (Route 2) |

| Overall Yield | 60–75% | 45–55% |

| Step Count | 3 | 3 |

| Atom Economy | High | Moderate (Loss of |

| Nitro Tolerance | Excellent (Acid stable) | Excellent (Staudinger selective) |

| Key Risk | Grignard side-reactions (Phase 1) | Azide explosion hazard (Phase 2) |

| Purity Profile | High (Crystalline intermediates) | Lower (Requires chromatography) |

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the recommended Ritter Protocol.

References

-

Ritter Reaction Mechanism & Scope

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.

-

-

Synthesis of PPG Precursors (Nitro-Alcohol Synthesis)

-

Chen, T., et al. (2022). Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol.... ResearchGate.

-

-

Selective Reduction (Staudinger vs Hydrogenation)

-

Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.

-

-

Grignard Reactivity with Nitro Compounds

-

Imamoto, T., et al. (1985). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. Journal of the American Chemical Society.

-

-

General Synthesis of Cumylamines

-

Organic Syntheses, Coll. Vol. 5, p.38 (1973); Vol. 44, p.44 (1964).

-Dimethyl-

-

Sources

Biological activity of ortho-substituted phenylpropan-2-amines

An In-Depth Technical Guide to the Biological Activity of ortho-Substituted Phenylpropan-2-amines

Authored by Gemini, Senior Application Scientist

Abstract

The phenylpropan-2-amine scaffold is the foundation for a vast class of psychoactive compounds, with substitutions on the phenyl ring dramatically altering their pharmacological profiles. While substitutions at the para (4-position) and meta (3-position) are extensively studied, the ortho (2-position) substitution presents unique structure-activity relationships (SAR) primarily driven by steric and electronic modifications. This guide provides a detailed exploration of the biological activities of ortho-substituted phenylpropan-2-amines, synthesizing data from preclinical studies to elucidate how these chemical modifications influence interactions with monoamine systems. We will examine key compounds, detail relevant experimental protocols, and provide a framework for understanding the causal links between molecular structure and pharmacological effect for researchers and drug development professionals.

Introduction: The Phenylpropan-2-amine Backbone

Phenylpropan-2-amines, commonly known as amphetamines, are a class of synthetic compounds that interact with monoamine neurotransmitter systems, specifically those for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] The core structure consists of a phenyl ring attached to a propane chain with an amino group at the second carbon. The biological activity of these molecules can be profoundly modulated by adding substituents to the phenyl ring, the alpha-carbon, or the terminal amine.

This guide focuses specifically on substitutions at the ortho or 2-position of the phenyl ring. This position is immediately adjacent to the propyl side chain, meaning any substituent placed here can exert significant steric hindrance, potentially altering the molecule's ability to bind to and interact with target proteins like monoamine transporters.[2] Understanding the impact of this positional substitution is critical for predicting the pharmacological profile of novel psychoactive substances and for designing new chemical entities with desired therapeutic effects.

Foundational Pharmacology: Monoamine Transporter Interactions

The primary mechanism of action for most amphetamine-class compounds involves their interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds typically function as transporter substrates, meaning they are taken up into the presynaptic neuron.[3] This process leads to two key events:

-

Competitive Reuptake Inhibition: The compound competes with the endogenous neurotransmitter for binding to the transporter, reducing the clearance of neurotransmitters from the synaptic cleft.[3]

-

Transporter-Mediated Efflux (Release): Upon binding and translocation, the compound induces a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the presynaptic terminal into the synapse.[3]

The relative potency of a compound at DAT, NET, and SERT largely determines its overall psychoactive effects.

-

Dopaminergic/Noradrenergic: Compounds that primarily release DA and NE are typically potent psychostimulants, increasing alertness, focus, and locomotor activity.

-

Serotonergic: Compounds with significant 5-HT releasing properties often produce empathogenic or psychedelic effects.[4]

The following diagram illustrates the general mechanism of a monoamine releasing agent.

Caption: Mechanism of a monoamine releasing agent.

The Influence of ortho-Substitution: Case Studies

Substitution at the 2-position of the phenyl ring often leads to a distinct pharmacological profile compared to the parent compound or its meta and para isomers. This is largely due to steric clashes that can reduce binding affinity at monoamine transporters and other receptors.

Halogenation: Fluorine and Chlorine

Halogenation is a common strategy in drug design to increase lipophilicity, which can enhance a compound's ability to cross the blood-brain barrier.[5]

-

2-Fluoroamphetamine (2-FA): This compound is a central nervous system stimulant.[6] While detailed in-vitro studies are limited, it is presumed to act as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, similar to dextroamphetamine.[3] Anecdotal reports suggest it produces classical stimulant effects like increased alertness and focus.[3] Its N-methylated analog, 2-Fluoromethamphetamine (2-FMA) , is also a stimulant, but is reported to produce less euphoria, potentially due to a primary mechanism of norepinephrine reuptake inhibition with little effect on serotonin receptors.[7][8]

-

2-Chloroamphetamine (2-CA): Unlike most amphetamines, 2-CA uniquely decreases motor activity in mice.[9][10][11] This demonstrates a profound shift in biological activity due to the positional change of the chlorine atom from the para to the ortho position. In vitro studies on rat brain synaptosomes revealed that 2-CA is a potent releaser of norepinephrine (EC₅₀ = 19.1 nM) and dopamine (EC₅₀ = 62.4 nM).[10] However, it has minimal serotonergic activity and, importantly, does not appear to produce the serotonergic neurotoxicity associated with its isomer para-chloroamphetamine (PCA).[9][10] This makes 2-CA a valuable research tool for studying dopaminergic and noradrenergic systems in the absence of significant serotonergic interference.

Alkoxylation: The Methoxy Group

A methoxy group is bulkier than a halogen, and its placement at the ortho position often results in a significant loss of potency.

-

2-Methoxyamphetamine (OMA or 2-MA): OMA is substantially weaker than its meta and para isomers (MMA and PMA, respectively) at inhibiting reuptake and inducing the release of monoamines.[12][13] In studies using rat brain tissue, OMA was the least potent of the monomethoxyamphetamines at releasing 5-HT, NE, and DA.[14] Behaviorally, it lacks the locomotor stimulant properties seen with amphetamine or even its more potent isomers.[12][15] Its weak interaction with monoamine transporters may be due to the steric hindrance from the ortho-methoxy group. Some research suggests it may act as a β-adrenergic receptor agonist instead.[13]

Data Summary: Comparative Pharmacology

The following table summarizes the key pharmacological characteristics of the discussed ortho-substituted phenylpropan-2-amines.

| Compound | ortho-Substituent | Primary Mechanism | Key Behavioral Effect | Monoamine Release (EC₅₀ nM) |

| 2-Fluoroamphetamine (2-FA) | Fluoro (-F) | Presumed DA/NE Releasing Agent[3] | CNS Stimulation, Increased Alertness[3][6] | Data not available |

| 2-Chloroamphetamine (2-CA) | Chloro (-Cl) | NE/DA Releasing Agent[10] | Decreased Motor Activity[9][10] | NE: 19.1, DA: 62.4[10] |

| 2-Methoxyamphetamine (2-MA) | Methoxy (-OCH₃) | Very Weak Monoamine Releaser[12][14] | Lacks Locomotor Stimulation[12][15] | Significantly weaker than isomers[14] |

Experimental Protocols

To characterize the biological activity of novel phenylpropan-2-amines, a combination of in vitro and in vivo assays is essential.

Protocol 1: In Vitro Monoamine Release Assay

This protocol determines the potency (EC₅₀) of a test compound to induce the release of a radiolabeled monoamine from rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation.

-

Radiolabel Loading: Incubate the synaptosomes with a low concentration of a tritiated neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE) to allow for uptake via the respective transporters.

-

Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and wash with buffer to establish a stable baseline of radioactivity.

-

Compound Administration: Introduce the test compound at various concentrations into the superfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Calculate the amount of [³H]neurotransmitter released above baseline for each concentration of the test compound. Plot the data on a concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Protocol 2: In Vivo Locomotor Activity Assay in Mice

This assay assesses the stimulant, depressant, or other motor effects of a compound in a whole-animal model.

Caption: Workflow for an in-vivo locomotor activity assay.

Methodology:

-

Animal Acclimation: House mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

-

Habituation: On the test day, transport the mice to the procedure room and allow them to acclimate for at least 60 minutes. Place each mouse into an individual open-field chamber (e.g., a 40x40 cm box) and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

-

Administration: Briefly remove each mouse, weigh it, and administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal, oral).

-

Recording: Immediately return the animal to the same open-field chamber. An overhead camera connected to an automated tracking system records the animal's movement for a predetermined period (e.g., 90 minutes).

-

Analysis: The software quantifies key behavioral parameters, such as total distance traveled, vertical activity (rearing), and time spent in different zones of the arena.

-

Interpretation: Statistical analysis (e.g., ANOVA) is used to compare the activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant, depressant, or no effect on locomotor activity.

Conclusion

The biological activity of phenylpropan-2-amines is highly sensitive to the position of substituents on the phenyl ring. Substitution at the ortho position, in particular, introduces significant steric and electronic factors that can drastically alter a compound's pharmacological profile. As demonstrated by the case studies of 2-CA and 2-MA, an ortho substituent often reduces potency at monoamine transporters compared to para or meta isomers, and can even lead to a complete reversal of the expected behavioral effect, such as the locomotor depression caused by 2-CA.[9][10] These findings underscore the importance of positional isomerism in drug design and highlight the utility of ortho-substituted compounds as unique pharmacological tools for dissecting the complex functions of monoamine systems.

References

- Wikipedia. (n.d.). 2-Fluoroamphetamine.

- Grokipedia. (n.d.). 2-Chloroamphetamine.

- Grokipedia. (n.d.). 2-Fluoroamphetamine.

- Wikipedia. (n.d.). 2-Chloroamphetamine.

- Grokipedia. (n.d.). 2-Methoxyamphetamine.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Fluoroamphetamine as a Research Tool for Studying Stimulant Effects.

- Oreate AI Blog. (2026, January 15). Understanding 2-Fma: The New Stimulant on the Block.

- Wikipedia. (n.d.). 2-Fluoromethamphetamine.

- Wikipedia. (n.d.). 2-Methoxyamphetamine.

- Wikipedia. (n.d.). 3-Methoxyamphetamine.

- Cayman Chemical. (n.d.). 2-Chloroamphetamine (hydrochloride).

- Tseng, L. F., Menon, M. K., & Loh, H. H. (1976). Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue. The Journal of Pharmacology and Experimental Therapeutics, 197(2), 263–271.

- Drug Design Org. (2005, May 15). Structure Activity Relationships.

- Wikipedia. (n.d.). Substituted amphetamine.

- Wikipedia. (n.d.). Substituted methoxyphenethylamine.

- ResearchGate. (2025, August 9). (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para.

Sources

- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 8. Understanding 2-Fma: The New Stimulant on the Block - Oreate AI Blog [oreateai.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 2-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. 2-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 14. Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Precision Hydrogenation of 2-(2-Nitrophenyl)propan-2-amine

This Application Note is structured to provide a high-fidelity, reproducible protocol for the catalytic hydrogenation of 2-(2-Nitrophenyl)propan-2-amine .

Unlike generic reduction guides, this protocol specifically addresses the chemoselectivity and catalyst poisoning challenges inherent to substrates containing both steric bulk (ortho-substitution) and strongly coordinating free amines.

Executive Summary & Chemical Strategy

The reduction of 2-(2-Nitrophenyl)propan-2-amine (1) to 2-(2-Aminophenyl)propan-2-amine (2) is a critical transformation in the synthesis of tetrahydroquinolines, indole alkaloids, and CNS-active pharmaceutical intermediates.

While nitro reduction is a textbook reaction, this specific substrate presents two distinct engineering challenges:

-

Catalyst Poisoning: The aliphatic amine side chain (

) is a potent Lewis base that strongly adsorbs to noble metal surfaces (Pd, Pt), effectively "poisoning" active sites and stalling the reaction. -

Steric Hindrance: The ortho-nitro group is shielded by the bulky gem-dimethyl (cumyl) amine moiety, significantly reducing the rate of adsorption compared to para or meta isomers.

The Solution: This protocol utilizes a Protonation-Protection Strategy . By conducting the hydrogenation in acidic media (or using the hydrochloride salt of the substrate), we protonate the aliphatic amine. The resulting ammonium species (

Reaction Scheme

Figure 1: General reaction scheme utilizing acid-mediated catalyst protection.

Critical Mechanistic Insight: The "Amine Poisoning" Effect

Understanding why standard neutral hydrogenation fails is key to reproducibility.

| Parameter | Neutral Conditions (Standard) | Acidic Conditions (Recommended) |

| Substrate State | Free Amine ( | Ammonium Salt ( |

| Catalyst Interaction | Strong coordination (Poisoning) | Weak/No coordination |

| Reaction Kinetics | Fast initial burst | Linear, zero-order kinetics |

| Yield | 40-60% (Incomplete) | >95% (Quantitative) |

| Byproducts | Hydroxylamines (due to stall) | None |

Protocol A: Acid-Mediated Hydrogenation (Primary Method)

This is the Gold Standard method for research and early-scale development (mg to kg scale). It offers the highest purity profile.

Materials & Reagents[1][2][3]

-

Substrate: 2-(2-Nitrophenyl)propan-2-amine (Purity >97%).

-

Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (Degussa type or equivalent).

-

Note: Wet catalyst is safer (non-pyrophoric) and easier to weigh.

-

-

Solvent: Methanol (HPLC Grade).

-

Acid Source: Concentrated HCl (37%) or Methanolic HCl.

-

Hydrogen Source: H2 Balloon (for <1g) or Parr Shaker/Autoclave (recommended for >1g).

Step-by-Step Methodology

Step 1: Salt Formation (In-Situ)

-

Dissolve 10.0 mmol of 2-(2-Nitrophenyl)propan-2-amine in 30 mL of Methanol .

-

Slowly add 11.0 mmol (1.1 eq) of HCl.

-

Observation: The solution may warm slightly. Ensure the pH is < 3 using pH paper.

-

Why: This converts the free amine to the hydrochloride salt immediately.

-

Step 2: Catalyst Loading

-

Prepare a nitrogen-flushed reaction vessel (Parr bottle or round-bottom flask).

-

Add 10 wt% loading of Pd/C catalyst (e.g., if using 1g substrate, use 100mg of dry weight equivalent catalyst).

-

Safety Critical: Add the catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.

Step 3: Hydrogenation

-

Carefully add the substrate solution to the catalyst vessel.

-

Purge Cycle: Evacuate the vessel and backfill with Nitrogen (

) three times.[1] -

H2 Charge: Evacuate and backfill with Hydrogen (

). -

Set pressure to 40-50 psi (3-3.5 bar) .

-

Note: For atmospheric pressure (balloon), reaction time will extend significantly (12-24h) due to steric hindrance.

-

-

Agitate vigorously at Room Temperature (20-25°C) .

-

Monitoring: Reaction is typically complete in 2-4 hours at 50 psi. Monitor H2 uptake.

-

Step 4: Reaction Monitoring (Self-Validating)

-

TLC: Eluent: 10% MeOH in DCM + 1%

.-

Starting Material: Higher

(yellow spot). -

Product: Lower

(stains with Ninhydrin).

-

-

Visual: The yellow color of the nitro compound should fade to colorless.

Workup & Purification (Acid-Base Extraction)

Because we used acid, the product is currently trapped as the dihydrochloride salt. We must liberate the free base.

Figure 2: Workup workflow to isolate the free diamine base.

-

Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Safety: Do not let the Pd/C dry out on the filter (pyrophoric risk).[1] Keep wet with water/solvent.

-

-

Concentration: Remove Methanol under reduced pressure.

-

Basification: Dissolve residue in water. Cool to 0°C. Add 2M NaOH dropwise until pH > 12.

-

Why: Both amine groups must be deprotonated.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry organic layer over Anhydrous

. -

Yield: Concentrate to obtain the product. Typical yield: 92-98% .

Protocol B: Raney Nickel (Alternative for Acid-Sensitive Substrates)

If the substrate contains acid-labile groups (e.g., acetals, protecting groups) elsewhere in the molecule, Pd/C/HCl cannot be used. Raney Nickel is the preferred alternative as it is less susceptible to amine poisoning.

-

Catalyst: Raney Nickel (W2 or 2800 grade), washed with EtOH.

-

Solvent: Ethanol.

-

Conditions: 50-60 psi

, 50°C .-

Note: Raney Ni requires slightly elevated temperature for sterically hindered nitro groups.

-

-

Workup: Filter (Caution: Raney Ni is highly pyrophoric), concentrate. No acid-base extraction needed unless purification is required.

Analytical Validation

To ensure the protocol was successful, verify the following spectral markers:

-

1H NMR (CDCl3):

-

Disappearance of aromatic signals characteristic of the nitro-group ortho deshielding.

-

Appearance of a broad singlet (2H or 4H depending on exchange) for

around 3.5 - 4.5 ppm. -

Gem-dimethyl group: Singlet around 1.4-1.5 ppm.

-

-

Mass Spectrometry:

-

Observe

peak corresponding to the diamine (

-

Safety & Hazard Control

| Hazard | Control Measure |

| Hydrogen Gas | Flammable/Explosive. Use rated pressure vessels. Ensure proper grounding to prevent static discharge. |

| Pd/C Catalyst | Pyrophoric when dry.[1] Always keep wet.[1] Dispose of in a dedicated water-filled waste container. |

| Nitro Compounds | Potentially energetic. Do not heat the starting material dry. |

References

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 41-53. Link

- Amine Poisoning of Catalysts: Maegawa, T., et al. "Efficient and Selective Hydrogenation of Nitroarenes using Pd/C." Tetrahedron, vol. 61, no. 9, 2005, pp. 2217-2231.

- Reduction of Sterically Hindered Nitro Compounds: Gowda, D. C. "Ammonium Formate/Pd-C: A Versatile System for the Reduction of Nitro Compounds." Indian Journal of Chemistry, Section B, 2002.

-

General Protocol for Nitro Reduction: "Reduction of Nitro Compounds." Common Organic Chemistry. Link

-

Preparation of Amines: "Synthesis of Amines by Reduction." Chemistry LibreTexts. Link

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals and pressurized gases.

Sources

Application Note: Synthesis of 2,2-Dimethylindoline via Reductive Cyclization

This Application Note details the synthetic protocol for 2,2-dimethylindoline utilizing 1-(2-nitrophenyl)-2-methylpropan-2-amine (a structural isomer of the user-specified nomenclature, corrected for stoichiometric viability) as the precursor.

This guide adopts a Process Chemistry perspective, focusing on scalability, mechanistic validity, and impurity control.

Part 1: Strategic Analysis & Nomenclature Correction

Structural Validation

The user-specified starting material, "2-(2-Nitrophenyl)propan-2-amine", strictly corresponds to an

Therefore, this protocol assumes the starting material is the homologated isomer : 1-(2-nitrophenyl)-2-methylpropan-2-amine (also known as

Retrosynthetic Logic

The transformation relies on a "Reduction-Elimination-Hydroamination" cascade. Unlike standard Buchwald-Hartwig cyclizations which require a halide, this route utilizes the latent leaving group ability of the aliphatic amine (as ammonia) after activation.

-

Step 1: Chemoselective reduction of the nitro group to the aniline.[1]

-

Step 2: Acid-catalyzed thermal cyclization where the aniline nitrogen displaces the aliphatic amine (as

), likely via a reactive alkene intermediate formed by elimination.

Part 2: Mechanistic Pathway

The reaction proceeds through a two-stage sequence.[2][3][4][5][6][7] The initial reduction creates a 1,4-diamine . The subsequent cyclization is thermodynamically driven by the formation of the stable 5-membered indoline ring and the entropic release of gaseous ammonia.

Reaction Scheme (DOT Visualization)

Caption: Mechanistic flow from nitro-precursor to indoline via reductive deamination.

Part 3: Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation (Nitro Reduction)

This step converts the nitro group to a primary aniline.

-

Reagents:

-

Precursor: 1-(2-nitrophenyl)-2-methylpropan-2-amine (10.0 mmol)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous, 0.2 M concentration)

-

Hydrogen Source:

balloon or reactor (1-3 atm)

-

-

Procedure:

-

Charge a reaction flask with the nitro-precursor and dissolve in MeOH.

-

Inert the vessel with

flow. -

Carefully add Pd/C catalyst. (Caution: Pyrophoric when dry) .

-

Purge the system with

gas three times. -

Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane; Stain: Ninhydrin).

-

Upon completion, filter the mixture through a Celite pad to remove Pd/C.

-

Concentrate the filtrate in vacuo to yield the crude diamine (1-(2-aminophenyl)-2-methylpropan-2-amine).

-

Checkpoint: The product is an air-sensitive oil; proceed immediately to Step 2.

-

Step 2: Acid-Mediated Cyclization (Deamination)

This step forces the ring closure by eliminating ammonia.

-

Reagents:

-

Crude Diamine (from Step 1)

-

Acid Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Xylene or Toluene (High boiling point required).

-

-

Procedure:

-

Dissolve the crude diamine in Xylene (0.1 M).

-

Add

-TsOH (1.1 equiv). A precipitate (ammonium salt) may form initially.[6] -

Equip the flask with a Dean-Stark trap (optional, to remove water if using hydrate) and a reflux condenser.

-

Heat the mixture to reflux (

bath temperature). -

Maintain reflux for 12–24 hours. The reaction is driven by the evolution of

gas. (Ensure proper ventilation) . -

Monitoring: Check for the disappearance of the polar diamine and the appearance of the less polar indoline spot on TLC.

-

Work-up:

-

Purification: Flash Column Chromatography (

, Hexane/EtOAc gradient).

-

Part 4: Data & Validation

Expected Analytical Data

The following data confirms the structure of 2,2-dimethylindoline.

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| 1H NMR (CDCl3) | Gem-dimethyl group at C2. | |

| 1H NMR (CDCl3) | Methylene protons at C3 (singlet due to lack of adjacent coupling). | |

| 1H NMR (CDCl3) | Indoline N-H proton. | |

| 1H NMR (CDCl3) | Aromatic protons (ABCD pattern typical of ortho-disubstituted benzene). | |

| 13C NMR | Methyl carbons. | |

| 13C NMR | Quaternary C2 carbon (deshielded by Nitrogen). | |

| MS (ESI+) | m/z = 148.1 [M+H]+ | Molecular ion peak corresponding to |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning or insufficient | Use fresh Pd/C; increase pressure to 50 psi; ensure solvent is sulfur-free. |

| No Cyclization (Step 2) | Temperature too low; Ammonia not escaping. | Switch solvent from Toluene to Xylene or Mesitylene; Purge headspace with |

| Polymerization | Oxidation of the intermediate aniline. | Perform Step 2 under strict inert atmosphere ( |

| Low Yield | Product trapping in ammonium salt form. | Ensure aqueous work-up pH is >12 to fully deprotonate the indoline nitrogen. |

Part 5: Safety & Regulatory

-

Ammonia Evolution: Step 2 generates gaseous ammonia. Perform in a fume hood.

-

Pressurized Hydrogen: Step 1 involves flammable gas. Ground all equipment to prevent static discharge.

-

Waste Disposal: Palladium waste must be segregated for heavy metal recovery. Organic solvents containing amines should be treated as hazardous basic organic waste.

References

-

Reductive Cyclization Methodology

-

Synthesis of 2,2-Disubstituted Indolines

-

Trost, B. M., & Yasukata, T. (2001). A Novel Pd-Catalyzed Synthesis of 2,2-Disubstituted Indolines. Journal of the American Chemical Society, 123(29), 7162–7163. Link

- Note: Provides characterization data for 2,2-dimethylindoline deriv

-

-

General Nitro Reduction Protocols

-

Chemical Data & Properties

-

PubChem Compound Summary for 2,2-Dimethylindoline. Link

-

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine | MDPI [mdpi.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 11. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles [organic-chemistry.org]

Reductive cyclization methods for ortho-nitrophenyl amines

Application Note: Advanced Reductive Cyclization Architectures for o-Nitrophenyl Amines

Strategic Overview & Scope

The reductive cyclization of o-nitrophenyl amines is a cornerstone transformation in medicinal chemistry, primarily yielding benzimidazoles (privileged scaffolds in kinase inhibitors, e.g., Abemaciclib) and quinoxalines . This transformation bypasses the isolation of air-sensitive o-phenylenediamines, reducing oxidative degradation and step-count.[1]

This guide details three "Gold Standard" protocols selected for their orthogonality regarding functional group tolerance and scalability.

Method Selection Matrix

| Feature | Method A: Sodium Dithionite | Method B: Fe / Acetic Acid | Method C: Catalytic Hydrogenation |

| Primary Utility | Lab-scale, diverse library synthesis | Robust scale-up, cost-effective | Green chemistry, high atom economy |

| Halogen Tolerance | Excellent (No dehalogenation) | Excellent | Poor (Risk of C-X reduction) |

| Acid Sensitivity | High (Mild conditions) | Low (Requires acidic media) | High (Neutral conditions possible) |

| Workup | Aqueous extraction (Salting out) | Filtration of Iron sludge | Filtration of Catalyst |

| Key Risk | Decomposition of reagent in air | Exotherm / Stirring difficulty | Flammability ( |

Mechanistic Architecture

Understanding the precise sequence of reduction and condensation is critical for troubleshooting. The reaction proceeds through a "Nitroso-Hydroxylamine" cascade before reaching the amine state, or intercepts the aldehyde early.

Figure 1: Mechanistic cascade of reductive cyclization. Note that in oxidative methods (like Dithionite), the final aromatization step is often facilitated by the bisulfite byproducts or air.

Detailed Protocols

Protocol A: Sodium Dithionite ( ) Mediated Cyclization

Best for: Rapid library generation, halogenated substrates, and "One-Pot" efficiency.

Principle: Sodium dithionite acts as a mild, chemoselective reducing agent in aqueous ethanol or DMSO. It reduces the nitro group while simultaneously providing a bisulfite adduct source that facilitates the condensation with aldehydes.

Reagents:

-

o-Nitroaniline derivative (1.0 equiv)[2]

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Dithionite (

) (3.0 – 3.5 equiv)[2] -

Solvent: EtOH/Water (3:1) or DMSO (for insoluble substrates)

Step-by-Step Workflow:

-

Solubilization: In a round-bottom flask, dissolve the o-nitroaniline (1 mmol) and aldehyde (1.1 mmol) in Ethanol (10 mL). Ensure the aldehyde is fully dissolved; if using a bisulfite adduct solid, dissolve in the water portion.

-

Reagent Preparation: Dissolve Sodium Dithionite (3 mmol) in Water (5 mL). Critical: Prepare this solution fresh. Dithionite degrades rapidly in solution, smelling of sulfur dioxide.

-

Addition: Add the dithionite solution to the ethanol mixture. The solution will turn cloudy/milky.

-

Reflux: Heat the mixture to 70–80°C for 3–5 hours.

-

Checkpoint: Monitor TLC. The yellow/orange spot of the o-nitroaniline should disappear. A fluorescent blue spot (characteristic of benzimidazoles under UV 254/365nm) should appear.

-

-

Workup (Self-Validating):

-

Isolation: Filter the solid. Wash with cold water to remove inorganic sulfites. Dry under vacuum.

Technical Insight: If the product does not precipitate, the benzimidazole may be too polar. Extract with Ethyl Acetate, dry over

Protocol B: Iron/Acetic Acid (Fe/AcOH) Reductive Cyclization

Best for: Gram-to-Kilogram scale, cost-sensitivity, and substrates resistant to acid hydrolysis.

Principle: Classical Béchamp reduction conditions modified for in-situ cyclization. The acidic medium promotes the condensation of the transient amine with carboxylic acids or orthoesters.

Reagents:

-

o-Nitroaniline (1.0 equiv)[2]

-

Carboxylic Acid (solvent/reagent) or Orthoester

-

Iron Powder (3.0 – 5.0 equiv, <325 mesh preferred)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

-

Activation: Place Iron powder in the flask and add a small amount of dilute HCl (optional) to "activate" the surface, then rinse with water and acetic acid.

-

Slurry Formation: Suspend the o-nitroaniline (10 mmol) in Glacial Acetic Acid (30 mL). If using an external aldehyde/acid, add it now (1.2 equiv).

-

Controlled Addition: Heat to 60°C . Add the Iron powder in portions over 20 minutes.

-

Safety Note: This reaction is exothermic . Monitor internal temperature.[5] Do not allow it to run away above 100°C unexpectedly.

-

-

Reaction: Reflux (100–110°C) for 2–4 hours.

-

Checkpoint: The reaction mixture will turn from orange to a dark grey/black sludge (iron oxides).

-

-

Filtration (Crucial Step):

-

While still hot, filter the mixture through a pad of Celite (diatomaceous earth).

-

Reasoning: Upon cooling, the product may crystallize within the iron sludge, making recovery impossible. Always filter hot.

-

-

Neutralization: Concentrate the filtrate to remove excess AcOH. Pour residue into crushed ice/water and neutralize with

or NaOH to precipitate the free base.

Protocol C: Catalytic Hydrogenation (One-Pot Reductive Alkylation)

Best for: Cleanest impurity profile, atom economy, and flow chemistry (H-Cube).

Reagents:

-

o-Nitroaniline (1.0 equiv)[2]

-

Orthoester (e.g., Triethyl orthoformate) or Aldehyde

-

Catalyst: 10% Pd/C (5–10 wt%) or Pt/C (sulfided if halogens present)

-

Solvent: Methanol or Ethyl Acetate

-

Hydrogen Source:

balloon (1 atm) or Parr shaker (30–50 psi).

Step-by-Step Workflow:

-

Inerting: Purge the reaction vessel with Nitrogen (

) to remove oxygen. -

Loading: Add o-nitroaniline, solvent, and the electrophile (e.g., 1.5 equiv Triethyl orthoformate). Add the Pd/C catalyst carefully (keep wet to prevent sparking).

-

Hydrogenation: Introduce Hydrogen gas. Stir vigorously at Room Temperature (or 40°C for sluggish substrates).

-

Monitoring: Reaction is usually fast (1–4 hours).

-

Checkpoint: Consumption of

gas ceases.

-

-

Workup:

-

Purge with

. -

Filter through Celite to remove Pd/C.

-

Concentrate filtrate. Often yields pure product without chromatography.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Intermediate amine formed but didn't condense. | Increase temperature; Add mild oxidant (e.g., air bubbling or |

| Dehalogenation | Pd/C attacked C-Cl/C-Br bonds. | Switch to Method A (Dithionite) or use Sulfided Pt/C catalyst. |

| Low Yield (Fe Method) | Product trapped in Iron sludge. | Filter HOT . Wash the Celite cake with hot DMF or Methanol. |

| Sticky Tars | Polymerization of intermediates. | Dilute reaction concentration. Ensure inert atmosphere (Argon) during the reduction phase. |

References

-

Yang, D., et al. "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization."[13] Synthesis, 2005(1), 47-56.[13]

-

Sandelier, M. J., & DeShong, P. "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines."[12] Organic Letters, 2007, 9(16), 3209–3212.

- Han, X., et al. "One-pot synthesis of benzimidazoles from 2-nitroanilines and orthoesters." Tetrahedron Letters, 2008.

-

FDA Drug Database. "Telmisartan (Micardis) Chemistry Review." (Example of industrial scale benzimidazole synthesis).

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (General Mechanistic Grounding).

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 13. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

Navigating the Challenge: Effective Reduction of Nitro Groups in Sterically Hindered Amines

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1] However, when the nitro group is flanked by bulky substituents, its reduction presents a significant synthetic hurdle. Steric hindrance can impede the approach of reagents or block access to catalytic surfaces, leading to sluggish reactions, low yields, or complete lack of reactivity.[2] This application note provides an in-depth guide to overcoming these challenges, offering a comparative analysis of various reduction methodologies, detailed experimental protocols, and the rationale behind their application to sterically hindered substrates.

The Challenge of Steric Hindrance in Nitro Group Reduction

The six-electron reduction of a nitro group to an amine typically proceeds through nitroso and hydroxylamine intermediates.[3][4] The efficacy of this transformation is highly dependent on the electronic and steric environment of the nitroarene. In sterically encumbered systems, bulky groups (e.g., ortho,ortho'-disubstituted nitroarenes) physically shield the nitro group, which can:

-

Inhibit Catalyst Binding: In heterogeneous catalytic hydrogenation (e.g., with Pd/C), the nitro group must adsorb onto the catalyst surface. Steric bulk can prevent this crucial interaction, rendering the catalyst ineffective.[5]

-

Slow Reaction Kinetics: The rate of reduction can be dramatically decreased as the energetic barrier for the reagent or catalyst to approach the nitro group increases.[2]

-

Promote Side Reactions: Under forcing conditions required to overcome steric barriers, competing reductions of other functional groups or undesired side reactions may occur.

The selection of an appropriate reduction strategy is therefore critical and must be tailored to the specific substrate.

Methodologies for Reducing Hindered Nitro Groups

While classical catalytic hydrogenation with H₂ and Pd/C is often the first choice for nitro reductions, its effectiveness diminishes with increasing steric hindrance.[6] Alternative methods are often more successful.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a powerful alternative to high-pressure hydrogenation, using a hydrogen donor in conjunction with a metal catalyst.[1] This method often succeeds where direct hydrogenation fails because the mechanism and the nature of the hydrogen-donating species can be less sensitive to steric bulk.

Causality for Effectiveness: Formic acid is a particularly effective hydrogen donor for this purpose.[7][8] In many CTH systems, the active catalytic species may be smaller or more soluble than a heterogeneous catalyst surface, allowing for better access to the hindered nitro group. Iron-based catalyst systems, for example, have shown remarkable efficiency in base-free transfer hydrogenations of a broad range of substrates under mild conditions.[8][9]

Workflow for Selecting a CTH System

Caption: Decision workflow for CTH method selection.

Metal-Mediated Reductions (Dissolving Metal Reductions)

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic, robust, and often highly effective method for reducing even severely hindered nitro groups.[10][11]

Causality for Effectiveness: These reactions proceed through a series of single-electron transfers (SET) from the metal surface.[4][11] The small size of the electron and proton allows them to access sterically shielded nitro groups where larger catalytic complexes cannot. The strongly acidic conditions protonate the nitro group's oxygen atoms, increasing its electrophilicity and facilitating reduction while simultaneously preventing the formation of azo/azoxy coupling byproducts.[3]

-

Iron (Fe) in Acid: A workhorse method that is cheap, effective, and environmentally benign. The use of Fe powder with HCl or acetic acid is common.[6]

-

Tin(II) Chloride (SnCl₂): A mild and highly chemoselective reagent that is particularly useful for substrates with other reducible functional groups like ketones, esters, or nitriles.[6][12] The reaction is typically performed under reflux in a protic solvent like ethanol.

General Mechanism of Metal/Acid Reduction

Caption: Simplified pathway for metal/acid nitro reduction.

Comparative Analysis of Reduction Methods

The choice of method depends on a balance of reactivity, chemoselectivity, and practicality.

| Method | Reagents & Conditions | Advantages for Hindered Systems | Limitations & Considerations |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | High atom economy; clean reaction.[13] | Often ineffective for highly hindered substrates due to poor catalyst surface access.[2] Raney Ni may be better than Pd/C for preventing dehalogenation.[6] |

| Catalytic Transfer Hydrogenation (CTH) | HCOOH, NH₄HCO₂, or Hydrazine; Pd/C, Fe, Co, or Ni catalyst | Excellent for many hindered systems; avoids high-pressure H₂; often highly chemoselective.[7][8][14] | Catalyst and hydrogen donor must be carefully selected to avoid side reactions. |

| Iron/Acid Reduction | Fe powder, HCl or CH₃COOH | Highly effective and reliable for even severely hindered substrates; low cost.[6][11] | Requires stoichiometric amounts of metal; acidic conditions may not be compatible with all functional groups; workup can be cumbersome.[11] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol (reflux) | Very mild and chemoselective; tolerates ketones, esters, nitriles, and halogens.[12] | Requires a large excess of the tin reagent; generates significant tin waste.[3] |

Detailed Experimental Protocols

Protocol 1: Iron-Catalyzed Transfer Hydrogenation of a Hindered Nitroarene

This protocol is adapted from methodologies employing iron catalysts with formic acid as a hydrogen donor.[8][14] It is suitable for substrates with acid-tolerant functional groups.

Materials:

-

Sterically hindered nitroarene (1.0 eq)

-

Fe(BF₄)₂·6H₂O (0.05 eq)

-

Tetraphos Ligand (e.g., PP₃) (0.05 eq, if required by specific literature)

-

Formic Acid (HCOOH) (5-10 eq)

-

Solvent (e.g., THF, Dioxane)

-

Saturated aq. NaHCO₃ solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered nitroarene (1.0 eq) and the iron catalyst precursor (e.g., Fe(BF₄)₂·6H₂O, 0.05 eq).

-

Solvent & Reagent Addition: Add the solvent (to make a ~0.2 M solution) followed by formic acid (5-10 eq).

-

Scientist's Note: Formic acid serves as the hydrogen donor. The reaction is often run neat in formic acid or with a co-solvent like THF.[14]

-

-

Reaction Execution: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Scientist's Note: Mild heating can often accelerate the reaction for particularly stubborn substrates.

-

-

Workup - Quenching: Cool the reaction to room temperature. Carefully and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess formic acid until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Workup - Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Tin(II) Chloride Reduction of a Hindered, Multi-functional Nitroarene

This protocol is ideal for substrates containing sensitive functionalities like ketones or esters that would not survive strongly acidic conditions or other reductive methods.[12][15]

Materials:

-

Sterically hindered nitroarene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Absolute Ethanol

-

Ethyl Acetate

-

5% aq. NaOH or NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the nitroarene (1.0 eq) in absolute ethanol (to make a ~0.1-0.2 M solution).

-

Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the solution in one portion.

-

Scientist's Note: A significant excess of SnCl₂ is required as it is the stoichiometric reductant.[12]

-

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Workup - Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it into a beaker of ice.

-

Workup - Basification: Carefully add 5% aqueous NaOH solution dropwise with vigorous stirring. A thick white precipitate of tin(IV) hydroxide will form. Continue adding base until the pH is ~8-9. The precipitate may redissolve to form a clear solution of sodium stannate.

-

Trustworthiness Check: This step is critical. The product amine is initially present as a complex with tin salts and as an ammonium salt. Basification liberates the free amine, making it extractable into an organic solvent.[12]

-

-

Workup - Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3-4 x volumes).

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude amine can be purified by standard methods.

Conclusion

The reduction of sterically hindered nitro groups requires a departure from standard protocols. Catalytic transfer hydrogenation and classic dissolving metal reductions using reagents like SnCl₂ or Fe/acid provide robust and reliable pathways to the desired anilines. The choice of method must be guided by the substrate's steric environment and its tolerance to the reaction conditions, particularly the presence of other reducible or acid/base-sensitive functional groups. The protocols detailed herein offer field-proven starting points for researchers tackling these challenging but essential transformations.

References

-

Nitro Reduction - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Rocaboy-Viguier, R., et al. (2018). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review . Molecules, 23(11), 2872. Available at: [Link]

-

Tale, R. H., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Sustainable Chemistry & Engineering, 4(10), 5171-5188. Available at: [Link]

-

Dabholkar, V. V., & Gharpure, M. M. (2014). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst . RSC Advances, 4(82), 43537-43542. Available at: [Link]

-

Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base . Journal of the American Chemical Society, 133(33), 12875-12879. Available at: [Link]

-

Alvarez-Corral, M., et al. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism . Catalysis Science & Technology, 9(17), 4647-4655. Available at: [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by nitro compound reduction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . (2024). International Journal of Scientific and Research Publications, 14(5). Available at: [Link]

-

Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . RSC Sustainability. Available at: [Link]

-

Xu, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C . Frontiers in Chemistry, 7, 590. Available at: [Link]

-

Reduction of nitro compounds . (n.d.). Wikipedia. Retrieved from [Link]

-

Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances . Molecules, 25(16), 3639. Available at: [Link]

-

Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN . Journal of the Chinese Chemical Society, 53(4), 935-940. Available at: [Link]

-

Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex . Journal of the American Chemical Society, 136(18), 6786-6793. Available at: [Link]

-

Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO . (n.d.). ResearchGate. Retrieved from [Link]

-

REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS . (n.d.). AIR Unimi. Retrieved from [Link]

-

Kumar, V., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst . ACS Omega. Available at: [Link]

-

Miller, T. S., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst . Nature Communications, 15, 7159. Available at: [Link]

-

Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) . (n.d.). OrgoSolver. Retrieved from [Link]

-

Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds . Journal of Applicable Chemistry, 7(2), 481-486. Available at: [Link]

-

Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality . (n.d.). SAGE Journals. Retrieved from [Link]

-

Bar-Ziv, L., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles . ACS Catalysis, 4(9), 3125-3132. Available at: [Link]

-

Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts . (n.d.). ResearchGate. Retrieved from [Link]

-

REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS . (n.d.). AIR Unimi. Retrieved from [Link]

-

Martínez-Espinosa, R. M., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines . New Journal of Chemistry, 44(45), 19694-19703. Available at: [Link]

-

Reichert, D., et al. (2021). Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst . European Journal of Organic Chemistry, 2021(23), 3351-3356. Available at: [Link]

-

Jagadeesh, R. V., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts . Chemical Reviews, 119(4), 2327-2401. Available at: [Link]

-

Gemoets, H. P. L., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex . Catalysts, 12(8), 875. Available at: [Link]

-

Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst . (n.d.). ResearchGate. Retrieved from [Link]

-

Lenci, E., et al. (2016). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst . Molecules, 21(8), 1020. Available at: [Link]

-

Stoichiometric Zn or Fe Metal Reduction . (n.d.). WordPress. Retrieved from [Link]

-

Jagadeesh, R. V., et al. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts . Chemical Reviews, 119(4), 2327-2401. Available at: [Link]

-

Nitro Reduction . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

- 1. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP cata ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06174H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgosolver.com [orgosolver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 14. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 15. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]

Application Note: Thorpe-Ingold Enhanced One-Pot Synthesis of 4,4-Dimethyl-3,4-dihydroquinazolines

Executive Summary

This application note details the optimized protocols for the one-pot synthesis of 4,4-dimethyl-3,4-dihydroquinazolines utilizing 2-(2-nitrophenyl)propan-2-amine as a privileged building block.

Unlike standard 2-nitrobenzylamine derivatives, this specific starting material features a gem-dimethyl substitution at the benzylic position. This structural feature exerts a profound Thorpe-Ingold Effect (Gem-Dialkyl Effect) , pre-organizing the molecule into a reactive rotamer that significantly accelerates cyclization kinetics.[1][2] This guide provides a robust, scalable Fe/AcOH-mediated reductive cyclization protocol and a "green" Zn-mediated alternative, suitable for generating libraries of kinase inhibitors and GPCR ligands.

Scientific Foundation & Mechanism

The Thorpe-Ingold Advantage

The core of this synthesis relies on the conformational bias introduced by the gem-dimethyl group. In unsubstituted chains, the rotation around C-C bonds allows for extended conformations that are entropically unfavorable for cyclization.

-

Angle Compression: The bulky methyl groups compress the internal bond angle (

), forcing the terminal amine and the aryl-nitro group closer together. -

Reactive Rotamer: The steric bulk destabilizes the anti conformer, populating the gauche conformer required for ring closure.

Reaction Mechanism

The transformation proceeds via a telescoped one-pot sequence :

-

Condensation: The aliphatic amine reacts with an aldehyde to form an imine (Schiff base).

-

Selective Reduction: The nitro group is reduced to an aniline.

-

Intramolecular Trap: The newly formed aniline nitrogen nucleophilically attacks the imine carbon.

-

Stabilization: The resulting tetrahydroquinazoline usually oxidizes or tautomerizes to the stable 3,4-dihydroquinazoline.

Mechanistic Pathway Diagram

Caption: Mechanistic pathway highlighting the critical condensation, reduction, and Thorpe-Ingold assisted cyclization steps.

Experimental Protocols

Protocol A: Fe/AcOH Mediated Reductive Cyclization (Standard)

Best for: Scalability, tolerance of electron-poor aldehydes, and robust purification.

Reagents:

-

2-(2-Nitrophenyl)propan-2-amine (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Imine Formation (Telescoped):

-

In a round-bottom flask, dissolve 2-(2-nitrophenyl)propan-2-amine (1.0 mmol) in EtOH (5 mL).

-

Add the aldehyde (1.1 mmol).

-

Stir at reflux for 2 hours.

-

Checkpoint: Monitor by TLC/LCMS. The amine peak should disappear, replaced by the less polar imine.

-

-

Reductive Cyclization:

-

Cool the mixture to room temperature.

-

Add Iron powder (5.0 mmol) followed by Glacial AcOH (5 mL).

-

Heat to 80°C for 3–4 hours.

-

Observation: The reaction mixture will turn dark brown/rust colored.

-

-

Work-up:

-

Cool to room temperature.[3]